molecular formula C5H10FN B1141850 3-Fluoropiperidine CAS No. 116574-75-5

3-Fluoropiperidine

Cat. No.: B1141850
CAS No.: 116574-75-5
M. Wt: 103.14
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Description

3-Fluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Mechanism of Action

Target of Action

Fluorinated compounds, including 3-fluoropiperidine, are often used in drug discovery efforts due to their unique properties .

Mode of Action

It is known that the conformational preferences of fluorinated piperidine derivatives can be attributed to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion . These interactions can influence how this compound interacts with its targets.

Biochemical Pathways

The introduction of fluorine atoms into molecules is known to significantly change their polarity, solubility, reactivity, and metabolic stability . These changes could potentially affect various biochemical pathways.

Pharmacokinetics

The introduction of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . For example, the high carbon-fluorine bond energy increases metabolic stability , and the electronic effects of fluorine allow for modification of critical properties such as the pKa . A fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, which may in turn increase the likelihood of success in clinical trials .

Result of Action

The impact of fluorine substitution on the relative orientation of a carbon-fluorine bond when incorporated into aliphatic carbocyclic and acyclic systems allows for the design of highly polar compounds . For aliphatic, heterocyclic systems, these effects can lead to more rigid structures, which enable the stabilization of well-defined conformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, solvation and solvent polarity play a major role in the conformational behavior of fluorinated compounds . Understanding these factors can help in the design of conformationally rigid molecular scaffolds, expanding the current molecular design toolbox .

Biochemical Analysis

Biochemical Properties

3-Fluoropiperidine plays a crucial role in various biochemical reactions due to its unique structural features. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interaction with biomolecules. This compound interacts with several enzymes, proteins, and other biomolecules, including cytochrome P450 enzymes, which are involved in its metabolism. The compound’s interactions with these enzymes can lead to the formation of reactive intermediates, affecting various biochemical pathways .

Cellular Effects

This compound exerts significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of G-protein-coupled receptors (GPCRs), leading to changes in downstream signaling cascades. Additionally, the compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, this compound can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, the fluorine atom’s presence can enhance the compound’s binding affinity to target proteins, leading to more potent biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into various metabolites, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can cause toxic effects, including liver and kidney damage, due to the formation of reactive metabolites. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidation, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The presence of the fluorine atom can influence the compound’s metabolic stability and the rate of these reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. For example, this compound can be transported across cell membranes by organic cation transporters (OCTs). Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, the compound’s interactions with proteins and enzymes can influence its activity and function within different subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the catalytic dearomatization-hydrogenation sequence, where fluoropyridine precursors undergo a series of reactions to yield fluorinated piperidines . Another method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride (HF). These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropiperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated piperidine derivatives, which can be further functionalized for specific applications .

Properties

IUPAC Name

3-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKQZLBLVRAJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922100
Record name 3-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-75-5
Record name 3-Fluoropiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116574-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoropiperidine hydrochloride
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Q & A

Q1: What is the molecular formula and weight of 3-Fluoropiperidine?

A1: The molecular formula of this compound is C5H10FN, and its molecular weight is 103.1 g/mol.

Q2: How does the fluorine atom in this compound impact its conformation?

A: Research has shown that the fluorine atom in protonated and N-methylated this compound salts consistently prefers an axial orientation within the six-membered ring, regardless of the solvent. [] This preference is attributed to a strong charge-dipole interaction between the fluorine and the positively charged nitrogen, termed the "CF...HN charge-dipole orienting effect." [] This effect is so pronounced that it even influences the molecular orientation in the crystal lattice of the solid-state compounds. []

Q3: What are some established synthetic routes to access 3-Fluoropiperidines?

A3: Several synthetic approaches have been explored for 3-Fluoropiperidines:

  • Fluorination of Piperidine Precursors: One method involves fluorinating readily available piperidine precursors, such as 3-chloropropyl-2-cyanoacetate using N-fluorodibenzenesulfonimide (NFSI). [] This strategy allows for the introduction of various substituents at different positions on the piperidine ring.
  • [1,2]-Phospha-Brook Rearrangement: A recent study showcased the use of [, ]-phospha-Brook rearrangement for the formal fluorinative ring opening of 2-benzoylpyrrolidines, ultimately leading to 2-Aryl-3-fluoropiperidines. [, ] This methodology offers a novel approach to accessing specific substitution patterns on the this compound scaffold.
  • Asymmetric Allylic Alkylation: An enantioselective palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters has been developed, utilizing the Trost family of chiral ligands. [] This method provides access to enantioenriched this compound intermediates, valuable for synthesizing bioactive compounds.

Q4: How can 3-Fluoropiperidines be utilized in medicinal chemistry?

A4: 3-Fluoropiperidines have proven valuable as building blocks for developing various pharmaceutical agents:

  • MET Kinase Inhibitors: A recent study investigated N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A), a potent and selective MET kinase inhibitor incorporating a this compound moiety. [] Preclinical studies showed promising pharmacokinetic properties and antitumor activity in MET-amplified tumor models. []
  • Indirect AMPK Activators: Research has focused on optimizing the pharmacokinetic properties of pyridine diamide-based indirect AMPK activators containing this compound units. [] Strategic modifications around the piperidine ring, particularly at the 3-position, significantly improved the compound's clearance and safety profile while maintaining on-target potency. []
  • NR2B NMDA Receptor Antagonists: 1,4-Disubstituted 3-[18F]fluoropiperidines have been explored as potential radiotracers for positron emission tomography (PET) imaging of the NR2B NMDA receptor. [, ] While initial attempts using this scaffold did not yield suitable in vivo properties for brain imaging, the research highlighted the potential of 3-[18F]fluoropiperidines as building blocks for PET radiotracer development. []

Q5: How do structural modifications of the this compound scaffold impact biological activity?

A: Structure-activity relationship (SAR) studies have revealed that even subtle changes to the this compound core can significantly impact its biological activity. For example, in a series of pyridine diamide AMPK activators, introducing a fluorine atom at the 3-position of the piperidine ring improved rat clearance and reduced hERG inhibition, enhancing the compound's safety profile. [] Similarly, the nature of the substituents at the 1- and 4- positions of 3-[18F]fluoropiperidines dramatically influences radiochemical yields during radiofluorination reactions, impacting their potential as PET radiotracers. []

Q6: How can the physicochemical properties of this compound derivatives be fine-tuned for drug development?

A6: Several strategies can be employed to optimize the drug-like properties of this compound derivatives:

  • Modulating Basicity: The basicity of the piperidine nitrogen can be adjusted by introducing electron-withdrawing or electron-donating groups. This modulation can influence properties such as pKa, lipophilicity, and ultimately, the compound's pharmacokinetic profile. []
  • Stereochemistry: As observed in the synthesis of 3-Fluoropiperidines from prolinols, controlling stereochemistry at the 3-position can be crucial for achieving desired biological activity. [, ] Employing stereoselective synthetic methods allows for the preparation of single enantiomers or diastereomers, which can exhibit distinct pharmacological profiles.

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